molecular formula C11H15F3N4O4S B4071173 N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide

N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide

Cat. No. B4071173
M. Wt: 356.32 g/mol
InChI Key: BPINKHIQLIKIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide, also known as DNTS, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Mechanism of Action

The mechanism of action of N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide involves the inhibition of carbonic anhydrase and acetylcholinesterase enzymes. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, while acetylcholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of these enzymes can lead to changes in physiological and biochemical processes, such as the regulation of pH and the transmission of nerve impulses.
Biochemical and Physiological Effects
N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to changes in pH regulation, while inhibition of acetylcholinesterase can lead to changes in neurotransmitter transmission. N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide has also been shown to have anti-cancer properties, potentially through its inhibition of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide in lab experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study specific physiological and biochemical processes. However, N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide also has limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide. One area of interest is its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide and its effects on various physiological and biochemical processes. Finally, the development of new synthesis methods and derivatives of N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide could lead to new applications in scientific research.

Scientific Research Applications

N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to changes in physiological and biochemical processes, making N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide a valuable tool for studying these processes. N,N-dimethyl-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)sulfamide has been used in research on cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O4S/c1-17(2)23(21,22)16-6-5-15-9-4-3-8(11(12,13)14)7-10(9)18(19)20/h3-4,7,15-16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPINKHIQLIKIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324889
Record name 1-[2-(dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene

CAS RN

592466-83-6
Record name 1-[2-(dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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